IACS-8779 disodium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

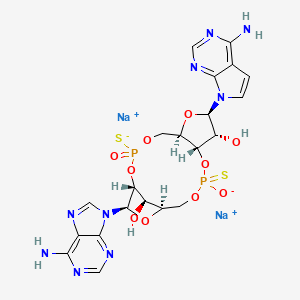

C21H23N9Na2O10P2S2 |

|---|---|

Molekulargewicht |

733.5 g/mol |

IUPAC-Name |

disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C21H25N9O10P2S2.2Na/c22-16-8-1-2-29(18(8)26-5-24-16)20-13(32)14-10(38-20)4-36-42(34,44)40-15-12(31)9(3-35-41(33,43)39-14)37-21(15)30-7-28-11-17(23)25-6-27-19(11)30;;/h1-2,5-7,9-10,12-15,20-21,31-32H,3-4H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27);;/q;2*+1/p-2/t9-,10-,12-,13-,14-,15-,20-,21-,41?,42?;;/m1../s1 |

InChI-Schlüssel |

UCEHPYSYDJNOLZ-UCQYSPAPSA-L |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=CC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |

Kanonische SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=CC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

IACS-8779 Disodium: A Deep Dive into its Mechanism of Action as a Potent STING Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8779 disodium is a novel, high-potency synthetic cyclic dinucleotide (CDN) analog that functions as an agonist for the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4] As a key mediator of innate immunity, the STING pathway, when activated, orchestrates a robust anti-tumor response. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the involved signaling cascades.

Core Mechanism of Action: STING Pathway Activation

IACS-8779 is a 2',3'-phosphothioate-modified CDN. This structural modification enhances its stability and potency compared to natural CDNs.[5][6] The core of its mechanism of action lies in its ability to directly bind to and activate the STING protein, which is primarily located on the endoplasmic reticulum.[5][6]

Upon binding of IACS-8779, the STING protein undergoes a conformational change, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus. This translocation is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1).[6][7][8]

Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[6][7][8][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of a host of pro-inflammatory genes, most notably Type I interferons (IFN-α and IFN-β).[5][6][7][8][9]

In addition to the IRF3 axis, STING activation by IACS-8779 can also lead to the activation of the NF-κB signaling pathway, further contributing to the pro-inflammatory cytokine milieu.[9][10][11] The culmination of these events is the establishment of a potent anti-tumor immune response characterized by the maturation of dendritic cells, priming of tumor-specific T cells, and recruitment of immune cells to the tumor microenvironment.[5][7]

Signaling Pathway Diagram

Caption: IACS-8779 activates the STING pathway, leading to IFN-β production.

Quantitative Data

While specific EC50 or IC50 values for this compound are not publicly available in the reviewed literature, preclinical studies have consistently demonstrated its high potency in activating the STING pathway in vitro. Dose-response studies have shown robust activation at concentrations ranging from 0.5 to 50 µg/mL.[2]

| Parameter | Value | Assay | Reference |

| In Vitro STING Activation | Effective at 0.5 - 50 µg/mL | IFN-β Reporter Assay | Ager et al., 2019[2] |

| In Vivo Efficacy (B16 Melanoma) | 10 µ g/injection | Intratumoral Injection | Ager et al., 2019[2][3] |

| In Vivo MTD (Canine Glioblastoma) | 15 µg | Intratumoral Injection | Boudreau et al., 2021[1] |

Experimental Protocols

In Vitro STING Activation Assay (IFN-β Reporter Assay)

This protocol describes a representative method for quantifying the in vitro potency of IACS-8779 in activating the STING pathway.

1. Cell Line:

-

Use a human or murine cell line engineered to express a reporter gene (e.g., Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of the IFN-β promoter. A common choice is the THP1-Dual™ ISG-reporter cell line.

2. Reagents:

-

This compound (stock solution in sterile water or DMSO)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Reporter gene detection reagent (e.g., Luciferase assay substrate or QUANTI-Blue™ for SEAP)

-

Positive control (e.g., 2'3'-cGAMP)

-

Negative control (vehicle)

3. Procedure:

-

Seed the reporter cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound, 2'3'-cGAMP, and the vehicle control in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the compounds.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Measure the reporter gene activity according to the manufacturer's instructions (e.g., by measuring luminescence for luciferase or absorbance for SEAP).

4. Data Analysis:

-

Plot the reporter signal as a function of the compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

Caption: Workflow for in vitro STING activation assay.

In Vivo Murine Melanoma Model

This protocol outlines the key steps of the B16-OVA murine melanoma model used to evaluate the anti-tumor efficacy of IACS-8779.

1. Animal Model:

-

C57BL/6 mice.

2. Cell Line:

-

B16-OVA melanoma cells (1 x 10^5 cells per injection).

3. Tumor Implantation:

-

Implant B16-OVA cells subcutaneously and bilaterally on the flanks of the mice.

4. Treatment:

-

On day 6, 9, and 12 post-implantation, administer a 10 µg dose of IACS-8779 via intratumoral injection into the tumor on one flank only.

-

A control group should receive vehicle injections.

5. Monitoring:

-

Monitor tumor growth on both the treated and untreated contralateral flank using caliper measurements.

-

Monitor overall animal health and survival.

6. Endpoint Analysis:

-

At the end of the study, tumors can be excised for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).

-

Analyze survival data using Kaplan-Meier curves.

Conclusion

This compound is a potent STING agonist that activates a critical innate immune pathway, leading to the production of Type I interferons and other pro-inflammatory cytokines. This robust activation of the immune system results in a systemic anti-tumor response, as demonstrated in preclinical models. The data and methodologies presented in this guide provide a comprehensive overview of the mechanism of action of IACS-8779, highlighting its potential as a promising immunotherapeutic agent. Further investigation into its clinical utility is warranted.

References

- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]

- 7. [논문]Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy [scienceon.kisti.re.kr]

- 8. researchgate.net [researchgate.net]

- 9. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

IACS-8779 Disodium: A Technical Guide to STING Pathway Activation for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IACS-8779 disodium, a potent and systemically active agonist of the Stimulator of Interferon Genes (STING) pathway. IACS-8779 is a novel cyclic dinucleotide (CDN) analog designed to elicit a robust anti-tumor immune response. This document details the mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation, presenting a comprehensive resource for researchers in oncology and immunology.

Core Mechanism: Potent Activation of the STING Pathway

IACS-8779 is a synthetic 2',3'-phosphothioate-CDN analog.[1] Its core function lies in its ability to bind to and activate the STING protein, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][2] Activation of STING by IACS-8779 initiates a signaling cascade that leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[1][2] This process is essential for priming cytotoxic T-cells against tumor antigens, thereby bridging the innate and adaptive immune responses to fight cancer.[1][2]

Below is a diagram illustrating the STING signaling pathway upon activation by agonists like IACS-8779.

Caption: STING signaling pathway activated by IACS-8779.

Preclinical Efficacy of IACS-8779

The potency of IACS-8779 has been demonstrated in both in vitro and in vivo preclinical models.

In Vitro STING Pathway Activation

IACS-8779 demonstrates robust activation of the STING pathway in cell-based reporter assays. The activity was assessed by measuring the induction of a luciferase reporter gene under the control of the IRF3 promoter, a downstream target of STING signaling. The tables below summarize the in vitro potency of IACS-8779 in comparison to a clinical benchmark compound, 2',3'-RR-S2-CDA (ADU-S100).

Table 1: In Vitro Activity of IACS-8779 in Human and Mouse STING Reporter Assay

| Compound | Human STING EC50 (µg/mL) | Mouse STING EC50 (µg/mL) |

| IACS-8779 (1a) | ~5 | ~5 |

| 2',3'-RR-S2-CDA | ~5 | ~5 |

Data extracted from dose-response curves presented in Ager et al., Bioorg Med Chem Lett, 2019.

In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

The anti-tumor activity of IACS-8779 was evaluated in a bilateral B16-OVA melanoma model in C57BL/6 mice. This model is designed to assess both local (injected tumor) and systemic (contralateral, untreated tumor) anti-tumor immunity.

Table 2: In Vivo Anti-Tumor Efficacy of IACS-8779 in B16-OVA Melanoma Model

| Treatment Group | Dose (µg) | Route | Schedule | Mean Tumor Volume (Day 18) - Injected Flank (mm³) | Mean Tumor Volume (Day 18) - Contralateral Flank (mm³) | Cured Mice (Day 45) |

| Vehicle | - | Intra-tumoral | Days 6, 9, 12 | ~1500 | ~1500 | 0/8 |

| 2',3'-cGAMP | 10 | Intra-tumoral | Days 6, 9, 12 | ~250 | ~1000 | 0/8 |

| 2',3'-RR-S2-CDA | 10 | Intra-tumoral | Days 6, 9, 12 | ~200 | ~750 | 1/8 |

| IACS-8779 | 10 | Intra-tumoral | Days 6, 9, 12 | <100 | <100 | 4/8 |

Data estimated from graphical representations in Ager et al., Bioorg Med Chem Lett, 2019.

Notably, IACS-8779 not only controlled the growth of the directly injected tumor but also led to a superior regression of the untreated tumor on the contralateral flank, indicating a potent systemic anti-tumor immune response.[1] Furthermore, treatment with IACS-8779 resulted in a significantly higher number of mice being cured of both tumors compared to the benchmark compounds.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of IACS-8779.

In Vitro STING Reporter Gene Assay

-

Cell Line: HEK293T cells stably co-transfected with human or mouse STING and an IRF3-inducible luciferase reporter construct.

-

Assay Principle: This assay quantifies the activation of the STING pathway by measuring the luminescence produced by the luciferase enzyme, whose expression is driven by the activation of the transcription factor IRF3.

-

Methodology:

-

HEK293T reporter cells are seeded into 96-well plates and incubated overnight.

-

A serial dilution of IACS-8779 and control compounds is prepared.

-

The cells are treated with the compounds and incubated for 24 hours.

-

After incubation, a luciferase substrate is added to the wells.

-

Luminescence is measured using a plate reader.

-

EC50 values are calculated from the dose-response curves.

-

In Vivo Bilateral B16-OVA Melanoma Model

The workflow for the in vivo efficacy studies is depicted in the diagram below.

Caption: Experimental workflow for the bilateral B16-OVA melanoma model.

-

Animal Model: Female C57BL/6 mice, 6-8 weeks old.

-

Tumor Cell Line: B16-OVA, a murine melanoma cell line engineered to express ovalbumin, which serves as a model tumor antigen.

-

Methodology:

-

Tumor Implantation: 1x10^5 B16-OVA cells are implanted subcutaneously on both flanks of each mouse.[1]

-

Tumor Growth: Tumors are allowed to grow until they reach a palpable size.

-

Treatment: On days 6, 9, and 12 post-implantation, mice are treated with intra-tumoral injections of IACS-8779 (10 µg), control compounds, or vehicle into the tumor on one flank only.[1]

-

Tumor Measurement: Tumor volumes are measured twice weekly using calipers, and calculated using the formula: (length x width^2) / 2.

-

Efficacy Endpoints: The primary endpoints are the inhibition of tumor growth in both the injected and contralateral tumors, and the number of tumor-free mice at the end of the study.

-

Conclusion

This compound is a highly potent STING agonist that has demonstrated significant preclinical anti-tumor activity. Its ability to induce a robust systemic immune response, leading to the regression of both treated and untreated tumors, highlights its potential as a promising agent for cancer immunotherapy. The data and protocols presented in this guide provide a solid foundation for further research and development of IACS-8779 and other STING-targeting therapies.

References

- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Synthesis of IACS-8779 Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8779 is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. As a cyclic dinucleotide (CDN), it mimics the endogenous STING ligand 2',3'-cGAMP, triggering a robust innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. This activity makes IACS-8779 a promising candidate for cancer immunotherapy, particularly for enhancing anti-tumor immunity in "cold" tumor microenvironments. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and preclinical evaluation of IACS-8779 disodium.

Chemical Properties

This compound is the salt form of IACS-8779, which improves its solubility and suitability for biological assays and formulation. The key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | MedChemExpress |

| Molecular Formula | C₂₁H₂₃N₉Na₂O₁₀P₂S₂ | MedChemExpress |

| Molecular Weight | 733.52 g/mol | MedChemExpress |

| CAS Number | 2243079-27-6 | InvivoChem |

| Appearance | Solid | InvivoChem |

| Calculated LogP | -1.9 | InvivoChem |

| Hydrogen Bond Donors | 6 | InvivoChem |

| Hydrogen Bond Acceptors | 19 | InvivoChem |

| Rotatable Bond Count | 2 | InvivoChem |

| Solubility | Soluble in DMSO. Aqueous solubility data not publicly available. | InvivoChem |

| Storage | Store at -20°C for long-term stability. | MedChemExpress |

Synthesis of IACS-8779

The synthesis of IACS-8779 is a multi-step process involving the preparation of modified nucleoside phosphonates followed by their coupling and cyclization. While a detailed, step-by-step protocol is not publicly available, the general synthetic strategy has been described.[1] The process involves an amidite-H-phosphonate coupling followed by a sulfurization step to create the phosphorothioate linkages. The final steps include deprotection and purification by reverse-phase HPLC to yield the disodium salt.[1]

A generalized workflow for the synthesis is depicted below.

Mechanism of Action: The STING Signaling Pathway

IACS-8779 functions by directly binding to and activating the STING protein, which is located on the endoplasmic reticulum. This binding event initiates a signaling cascade that leads to the activation of transcription factors IRF3 and NF-κB. These transcription factors then translocate to the nucleus to induce the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[2][3] These cytokines play a crucial role in enhancing the anti-tumor immune response by promoting the maturation of dendritic cells, increasing the infiltration of cytotoxic T lymphocytes into the tumor, and other immunostimulatory effects.[3]

Preclinical Evaluation

IACS-8779 has demonstrated significant anti-tumor efficacy in preclinical models. The primary evidence comes from studies in a B16 murine melanoma model, where it showed a superior systemic anti-tumor response compared to a benchmark clinical compound, ADU-S100.[3]

In Vitro STING Activation

The potency of IACS-8779 in activating the STING pathway is typically assessed using a reporter gene assay. A common method involves a THP-1 cell line engineered to express a luciferase reporter gene under the control of an IRF-inducible promoter.

Experimental Protocol: IRF Luciferase Reporter Assay

-

Cell Seeding: Seed THP-1 IRF-Luciferase reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% FBS.

-

Compound Treatment: Prepare serial dilutions of this compound and a reference STING agonist. Add the compounds to the cells and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Lysis and Luminescence Reading: Add a luciferase substrate solution to each well and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC₅₀ value for IACS-8779.

| Compound | EC₅₀ (IRF Induction) |

| IACS-8779 | Data not publicly available |

| ADU-S100 (Benchmark) | Data not publicly available |

In Vivo Anti-Tumor Efficacy

The in vivo anti-tumor activity of IACS-8779 was evaluated in a syngeneic mouse model of melanoma.

Experimental Protocol: B16-OVA Melanoma Model

-

Tumor Implantation: Subcutaneously implant 1 x 10⁵ B16-OVA melanoma cells into the flanks of C57BL/6 mice.

-

Treatment: When tumors reach a palpable size (e.g., on day 6 post-implantation), administer 10 µg of this compound via intratumoral injection. Repeat the injections on days 9 and 12.[4]

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

-

Data Analysis: Compare the tumor growth curves between the IACS-8779-treated group and a vehicle control group. Calculate tumor growth inhibition (TGI).

| Treatment Group | Mean Tumor Volume (Day X) | Tumor Growth Inhibition (%) |

| Vehicle Control | Data not publicly available | - |

| IACS-8779 (10 µg) | Data not publicly available | "Superior" to benchmark[3] |

Studies have shown that intratumoral administration of IACS-8779 not only controls the growth of the injected tumor but also leads to the regression of distant, uninjected tumors, indicating a robust systemic anti-tumor immune response.[3][4]

Cytokine Production

The activation of the STING pathway by IACS-8779 leads to the production of various cytokines. These can be measured both in vitro and in vivo.

Experimental Protocol: In Vitro Cytokine Release Assay

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or THP-1 cells in appropriate media.

-

Stimulation: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

-

Cytokine Measurement: Quantify the concentration of cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant using ELISA or a multiplex cytokine assay.

| Cytokine | Concentration (pg/mL) in response to IACS-8779 |

| IFN-β | Data not publicly available |

| TNF-α | Data not publicly available |

| IL-6 | Data not publicly available |

Conclusion

This compound is a highly potent STING agonist with promising preclinical anti-tumor activity. Its ability to induce a strong, systemic immune response makes it an attractive candidate for further development as a cancer immunotherapeutic agent, both as a monotherapy and in combination with other treatments such as immune checkpoint inhibitors. Further studies are needed to fully elucidate its clinical potential.

References

- 1. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Cellular Uptake and Distribution of IACS-8779 Disodium: A Technical Overview and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-8779 disodium is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Its activation triggers a cascade of signaling events culminating in the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. While preclinical studies have demonstrated significant systemic anti-tumor efficacy of IACS-8779, detailed public data on its cellular uptake and tissue distribution are not extensively available. This guide synthesizes the known mechanism of action of IACS-8779, presents available preclinical efficacy data, and provides detailed, generalized experimental protocols for the characterization of its cellular uptake and biodistribution, which can be adapted for further research.

Core Mechanism of Action: STING Pathway Activation

IACS-8779, a cyclic dinucleotide analog, functions by directly binding to and activating the STING protein, which is predominantly localized on the endoplasmic reticulum membrane.[1][2][3] This binding induces a conformational change in the STING protein, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[4][5] These cytokines are crucial for the priming of cytotoxic T-cells against tumor antigens, leading to an effective anti-tumor immune response.[3][6][7]

Caption: IACS-8779 activates the STING pathway, leading to anti-tumor immunity.

Preclinical Anti-Tumor Efficacy

In vivo studies have demonstrated the potent anti-tumor effects of IACS-8779. The primary publication on the discovery of IACS-8779 reports its efficacy in a B16 murine melanoma model.[3][8]

| Parameter | Details | Reference |

| Animal Model | B16 murine melanoma | [3][8] |

| Administration | Intratumoral injection | [7][8] |

| Dosing Schedule | 10 µg per dose on days 6, 9, and 12 post-tumor implantation | [7] |

| Observed Effects | - Robust systemic anti-tumor response- Superior regression of untreated contralateral tumors compared to benchmark compounds | [3][7][8] |

Methodologies for Characterizing Cellular Uptake and Distribution

While specific data for IACS-8779 is not publicly available, the following sections outline detailed, generalized protocols for how its cellular uptake and tissue distribution could be investigated. These methods are based on established techniques for studying the pharmacokinetics and pharmacodynamics of similar molecules, such as cyclic dinucleotides and other small molecule drugs.

In Vitro Cellular Uptake

Objective: To quantify the rate and extent of IACS-8779 uptake into tumor cells and immune cells (e.g., macrophages, dendritic cells).

Experimental Protocol:

-

Cell Culture: Culture target cells (e.g., B16 melanoma cells, RAW 264.7 macrophages) to ~80% confluency in appropriate media.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). For quantification, a radiolabeled or fluorescently-labeled version of IACS-8779 would be synthesized.

-

Incubation: Treat cells with varying concentrations of labeled IACS-8779 for different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification:

-

Radiolabeled Compound: Measure the radioactivity in the cell lysate using a scintillation counter.

-

Fluorescently-Labeled Compound: Measure the fluorescence intensity of the cell lysate using a plate reader.

-

Unlabeled Compound: Develop and validate a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry), to quantify the concentration of IACS-8779 in the cell lysate.

-

-

Data Analysis: Normalize the intracellular concentration to the total protein content of the lysate (determined by a BCA assay) and express the uptake as pmol/mg protein.

Caption: A generalized workflow for quantifying the cellular uptake of IACS-8779.

In Vivo Biodistribution

Objective: To determine the tissue distribution, accumulation, and clearance of IACS-8779 following systemic or intratumoral administration in an animal model.

Experimental Protocol:

-

Animal Model: Use tumor-bearing mice (e.g., B16 melanoma model).

-

Compound Administration: Administer a single dose of labeled (e.g., radiolabeled with a long-half-life isotope like ³H or ¹⁴C) or unlabeled IACS-8779 via the intended clinical route (e.g., intratumoral or intravenous).

-

Time Points: At various time points post-administration (e.g., 1, 4, 8, 24, 48 hours), euthanize cohorts of animals.

-

Tissue Collection: Collect blood and various tissues of interest (e.g., tumor, liver, spleen, kidney, lung, heart, brain).

-

Sample Processing:

-

Blood: Separate plasma by centrifugation.

-

Tissues: Weigh and homogenize the tissues in a suitable buffer.

-

-

Quantification:

-

Radiolabeled Compound: Determine the amount of radioactivity in plasma and tissue homogenates using a scintillation counter.

-

Unlabeled Compound: Extract IACS-8779 from plasma and tissue homogenates and quantify using a validated LC-MS/MS method.

-

-

Data Analysis: Express the concentration of IACS-8779 as percentage of injected dose per gram of tissue (%ID/g) or as ng/g of tissue.

Caption: A generalized workflow for assessing the tissue distribution of IACS-8779.

Conclusion

This compound is a promising STING agonist with demonstrated preclinical anti-tumor activity. A thorough understanding of its cellular uptake and tissue distribution is critical for optimizing its therapeutic potential and informing clinical development. While specific quantitative data for IACS-8779 in these areas are not yet widely published, the established methodologies presented in this guide provide a robust framework for researchers to conduct such investigations. Further studies characterizing the pharmacokinetic and pharmacodynamic properties of IACS-8779 will be invaluable in advancing this compound towards clinical applications in immuno-oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetics, biodistribution, and antitumor efficacy of a human glandular kallikrein 2 (hK2)-activated thapsigargin prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

IACS-8779 Disodium: A Deep Dive into its Downstream Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IACS-8779 disodium is a potent and selective agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system. Activation of the STING pathway by IACS-8779 initiates a cascade of downstream signaling events, culminating in the production of type I interferons (IFN-β) and a robust anti-tumor immune response. This technical guide provides a comprehensive analysis of the downstream signaling pathway of IACS-8779, including detailed experimental protocols, quantitative data summaries, and visual representations of the key molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of STING agonists like IACS-8779.

Introduction to IACS-8779 and the STING Pathway

IACS-8779 is a synthetic cyclic dinucleotide that potently activates the STING pathway.[1][2][3] The STING pathway is a crucial innate immune sensing mechanism that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Upon binding of an agonist like IACS-8779, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the activation of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[2] The subsequent production of IFN-β and other pro-inflammatory cytokines orchestrates a powerful anti-tumor immune response, including the priming of T cells.[1][2][3]

Downstream Signaling Cascade of IACS-8779

The binding of IACS-8779 to STING triggers a series of well-defined downstream events:

-

STING Activation and Translocation: IACS-8779 binding induces STING dimerization and its trafficking from the endoplasmic reticulum.

-

TBK1 Recruitment and Activation: The activated STING dimer recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation and Dimerization: TBK1, in turn, phosphorylates IRF3. This phosphorylation event leads to the dimerization of IRF3.

-

IRF3 Nuclear Translocation and IFN-β Production: The IRF3 dimer translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter region of the IFNB1 gene, driving the transcription and subsequent secretion of IFN-β.

-

NF-κB Activation: In parallel, the STING-TBK1 complex can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.

Visualization of the IACS-8779 Downstream Signaling Pathway

References

The Discovery and Development of IACS-8779: A Potent STING Agonist for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells. Activation of the STING pathway in tumor-resident immune cells, particularly dendritic cells (DCs), initiates a powerful anti-tumor immune response. This response is primarily driven by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the activation of natural killer (NK) cells and the priming of tumor-specific CD8+ T cells. IACS-8779 is a potent, synthetic cyclic dinucleotide (CDN) STING agonist that has demonstrated robust systemic antitumor efficacy in preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of IACS-8779.

Discovery and Rational Design

IACS-8779 was developed through a rational design approach aimed at improving upon the therapeutic potential of existing STING agonists.[1] The discovery of IACS-8779 and its analogue, IACS-8803, stemmed from a focused effort to introduce modifications to the nucleobase and ribose portions of the 2',3'-cyclic dinucleotide adenosine (2',3'-CDA) structure.[1][4] These modifications were intended to enhance potency and stability, leading to a more robust and sustained activation of the STING pathway. IACS-8779 is a 2',3'-phosphothioate-CDA analog that exhibits potent activation of the STING pathway in vitro and superior systemic anti-tumor responses in preclinical models when compared to benchmark compounds like ADU-S100.[1]

Chemical Properties

| Property | Value |

| Chemical Formula | C21H25N9O10P2S2[5] |

| Molecular Weight | 689.56 g/mol [2][5] |

| CAS Number | 2243079-26-5[2][5] |

| Disodium Salt CAS | 2243079-27-6[6] |

Mechanism of Action: STING Pathway Activation

IACS-8779 functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and downstream signaling. This cascade ultimately results in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for mounting an effective anti-tumor immune response.

Signaling Pathway

The activation of the STING pathway by IACS-8779 initiates a signaling cascade involving several key downstream effectors. The binding of IACS-8779 to STING, located on the endoplasmic reticulum, triggers the recruitment of TANK-binding kinase 1 (TBK1).[7][8][9] TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[7][8][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[7] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, further contributing to the pro-inflammatory cytokine response.[7][8][9]

Caption: IACS-8779 activates the STING signaling pathway.

Preclinical Efficacy

In Vitro Activity

The in vitro activity of IACS-8779 was assessed using human and mouse cell lines engineered with reporter genes for the IRF3 and NF-κB pathways. In these assays, IACS-8779 demonstrated potent activation of the STING pathway.[1] The table below summarizes the in vitro activity of IACS-8779 compared to benchmark compounds.

| Compound | Cell Line | Pathway Activated | Concentration | Activity Level |

| IACS-8779 | THP-1-Dual™ (Human) | IRF3 | 1 µg/mL | Equivalent to 2',3'-RR-S2-CDA[1] |

| IACS-8779 | J774-Dual™ (Mouse) | IRF3 | 1 µg/mL | Data not specified[1] |

| 2',3'-RR-S2-CDA (ADU-S100) | THP-1-Dual™ (Human) | IRF3 | 1 µg/mL | Benchmark[1] |

| 3',3'-cGAMP | THP-1-Dual™ (Human) | IRF3 | 1 µg/mL | Benchmark[1] |

In Vivo Antitumor Activity

The in vivo antitumor efficacy of IACS-8779 was evaluated in a bilateral B16-Ova melanoma model.[1] Mice were implanted with tumors on both flanks, and IACS-8779 was administered via intratumoral injection into the tumor on only one flank.[1][2] This model allows for the assessment of both local and systemic (abscopal) anti-tumor effects.

IACS-8779 demonstrated significant antitumor activity, not only in the injected tumor but also in the untreated contralateral tumor, indicating a robust systemic immune response.[1][2] Treatment with IACS-8779 resulted in superior regression of the untreated tumor and a higher number of cured mice compared to benchmark compounds.[1][2]

| Parameter | IACS-8779 | Benchmark (ADU-S100) |

| Dose | 10 µg[1][2] | 10 µg[1] |

| Administration | Intratumoral (unilateral)[1][2] | Intratumoral (unilateral)[1] |

| Local Tumor Control | Comparable to benchmark[1][2] | Comparable to IACS-8779[1] |

| Systemic (Abscopal) Effect | Superior regression of untreated tumor[1][2] | Less significant regression[1] |

| Cure Rate | Higher number of mice cured of both tumors[1][2] | Lower than IACS-8779[1] |

Experimental Protocols

In Vitro STING Activation Assay (General Protocol)

This protocol is a general representation of a THP-1 luciferase reporter assay used to assess STING activation.

Caption: Workflow for in vitro STING activation assay.

-

Cell Seeding: Seed THP-1 dual reporter cells (e.g., THP1-Dual™ from InvivoGen) into a 96-well plate at a density of approximately 5 x 10^4 to 2 x 10^5 cells per well.

-

Compound Preparation: Prepare serial dilutions of IACS-8779 and control compounds in the appropriate cell culture medium.

-

Treatment: Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Reporter Gene Assay: Measure the activity of the secreted luciferase (for IRF pathway) and/or secreted embryonic alkaline phosphatase (SEAP, for NF-κB pathway) in the cell supernatant according to the manufacturer's instructions.

-

Data Analysis: Determine the half-maximal effective concentration (EC50) by plotting the reporter activity against the compound concentration.

In Vivo Bilateral B16-Ova Tumor Model (General Protocol)

This protocol is a general representation of the bilateral tumor model used to evaluate the in vivo efficacy of IACS-8779.

Caption: Workflow for in vivo bilateral tumor model.

-

Cell Culture: Culture B16-Ova melanoma cells in appropriate media.

-

Tumor Implantation: Subcutaneously inject approximately 1 x 10^5 B16-Ova cells into both the left and right flanks of C57BL/6 mice.[1]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: On days 6, 9, and 12 post-implantation, administer a 10 µg dose of IACS-8779 via intratumoral injection into the tumor on one flank only.[1][2] The contralateral tumor remains untreated.

-

Monitoring: Measure the tumor volume of both the injected and untreated tumors regularly (e.g., every 2-3 days) using calipers. Monitor the body weight and overall health of the mice.

-

Endpoint: Continue monitoring until the tumors reach a predetermined endpoint size or until a defined study endpoint.

-

Data Analysis: Plot tumor growth curves for both treated and untreated tumors. Analyze survival data using Kaplan-Meier curves.

Conclusion

IACS-8779 is a potent STING agonist that has demonstrated significant promise in preclinical models of cancer. Its rational design has led to enhanced in vitro and in vivo activity compared to earlier STING agonists. The robust systemic anti-tumor immune response elicited by IACS-8779, as evidenced by the regression of untreated contralateral tumors, highlights its potential as a powerful immunotherapy agent. Further investigation into its clinical efficacy, both as a monotherapy and in combination with other cancer treatments such as checkpoint inhibitors, is warranted. This technical guide provides a foundational understanding of the discovery, mechanism, and preclinical development of IACS-8779 for researchers and professionals in the field of drug development.

References

- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Structural Analysis of IACS-8779 Disodium Binding to STING: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation holds immense promise for cancer immunotherapy. IACS-8779 disodium has emerged as a highly potent synthetic STING agonist, demonstrating robust anti-tumor efficacy in preclinical models. This technical guide provides a comprehensive overview of the structural and functional aspects of IACS-8779's interaction with STING. While a specific co-crystal structure of the IACS-8779-STING complex is not yet publicly available, this document synthesizes the current knowledge by examining functional data, extrapolating from analogous structures, and detailing the requisite experimental protocols for full structural and biochemical characterization.

Introduction: The STING Pathway and IACS-8779

The cGAS-STING signaling pathway is a key mediator of innate immunity, detecting cytosolic double-stranded DNA (dsDNA) as a sign of infection or cellular damage. Upon dsDNA binding, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, an endoplasmic reticulum-resident transmembrane dimer. This binding event triggers a significant conformational change in STING, leading to its trafficking to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting a powerful anti-viral and anti-tumor immune response.

IACS-8779 is a synthetic, 2',3'-phosphorothioate cyclic dinucleotide analog designed as a potent STING agonist.[1][2] Preclinical studies have highlighted its superior ability to activate the STING pathway and elicit a more significant systemic anti-tumor immune response compared to other benchmark agonists.[1][3][4] This guide delves into the available functional data for IACS-8779 and provides the technical framework for its structural analysis.

Functional Efficacy of this compound

IACS-8779 has demonstrated potent and robust activation of the STING pathway in vitro and superior systemic anti-tumor efficacy in vivo when compared to benchmark compounds like 2',3'-cGAMP and ADU-S100.[1][4][5]

In Vitro Potency

In human monocytic THP-1 cells, IACS-8779 induces a strong IFN-β response. Dose-response studies have shown that its activity is comparable or superior to established STING agonists.[1]

Table 1: In Vitro STING Activation by IACS-8779 and Benchmark Agonists

| Compound | Cell Line | Assay | Endpoint | Relative Potency/Efficacy | Reference |

|---|---|---|---|---|---|

| IACS-8779 | THP-1 | IFN-β Induction | IFN-β Production | Comparable to 2',3'-RR-S2-CDA | [1] |

| IACS-8803 | THP-1 | IFN-β Induction | IFN-β Production | Superior to 2',3'-RR-S2-CDA | [1] |

| 2',3'-RR-S2-CDA | THP-1 | IFN-β Induction | IFN-β Production | Benchmark | [1] |

| 2',3'-cGAMP | THP-1 | IFN-β Induction | IFN-β Production | Benchmark |[1] |

Note: Specific EC50 values for IACS-8779 are not detailed in the provided search results, but its high potency is consistently reported.

In Vivo Anti-Tumor Efficacy

The superior performance of IACS-8779 is particularly evident in in vivo models. In mice bearing bilateral B16-OVA melanomas, intratumoral injection of IACS-8779 into a single tumor elicited a powerful systemic immune response, leading to significant regression of the untreated, contralateral tumor.[1][3]

Table 2: In Vivo Efficacy of IACS-8779 in B16-OVA Melanoma Model

| Treatment Group (10 µg dose) | Injected Tumor Response | Uninjected (Contralateral) Tumor Response | Cured Mice (%) | Reference |

|---|---|---|---|---|

| IACS-8779 | Comparable to benchmarks | Superior regression | Higher than benchmarks | [1] |

| IACS-8803 | Comparable to benchmarks | Superior regression | Higher than benchmarks | [1] |

| 2',3'-RR-S2-CDA (ADU-S100) | Comparable to IACS-8779 | Less regression than IACS-8779 | Lower than IACS-8779 | [1] |

| 2',3'-cGAMP | Comparable to IACS-8779 | Less regression than IACS-8779 | Lower than IACS-8779 |[1] |

Structural Basis of STING Activation and Hypothesized IACS-8779 Binding

As no definitive structure of IACS-8779 bound to STING is available, we infer its binding mechanism from the numerous crystal and cryo-EM structures of STING in complex with its natural ligand, cGAMP, and other cyclic dinucleotides (CDNs).

The STING dimer possesses a "V-shaped" ligand-binding domain (LBD) on its cytosolic face.[6] The binding pocket for CDNs is located at the central cleft of this dimer. Upon ligand binding, a "lid" formed by the β-sheet of each STING monomer closes over the pocket, stabilizing the complex.[7] This conformational change is thought to initiate the downstream signaling cascade.

IACS-8779, as a CDN analog, is expected to bind in this same pocket. Its high potency is likely derived from specific chemical modifications to the nucleobase and ribose moieties that optimize interactions with key residues within the STING binding site.

Caption: Hypothesized binding of IACS-8779 within the STING dimer.

Experimental Protocols for Structural and Functional Analysis

To fully characterize the binding of IACS-8779 to STING, a series of biochemical, biophysical, and structural biology experiments are required. The following sections provide detailed, representative protocols for these key assays.

STING Signaling Pathway and Experimental Workflow

The overall process involves cloning and expression of the STING protein, purification, biophysical characterization of the interaction with the ligand, structural studies, and validation in cellular assays.

Caption: The cGAS-STING signaling pathway.

Caption: Experimental workflow for STING agonist characterization.

Protocol: Expression and Purification of STING Cytoplasmic Domain (CTD)

-

Construct Design: Subclone the human STING cytoplasmic domain (residues 139-379) into an expression vector (e.g., pGEX or pET series) with an N-terminal cleavable tag (e.g., GST or His6-SUMO).

-

Expression: Transform the expression plasmid into E. coli BL21(DE3) cells. Grow cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at 18°C for 16-18 hours.

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM PMSF) and lyse by sonication. Clarify the lysate by ultracentrifugation.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column (for His-tagged protein). Wash the column extensively with lysis buffer and elute the protein with an imidazole gradient (50-500 mM).

-

Tag Cleavage: Dialyze the eluted protein against a low-salt buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl) overnight at 4°C in the presence of a specific protease (e.g., TEV or ULP1) to cleave the affinity tag.

-

Reverse Affinity Chromatography: Pass the dialyzed protein back over the Ni-NTA column to remove the cleaved tag and the protease.

-

Size-Exclusion Chromatography (SEC): Further purify the tag-free STING CTD using a SEC column (e.g., Superdex 200) equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Pool fractions containing pure, monomeric STING.

-

Quality Control: Assess purity by SDS-PAGE and confirm protein concentration using a spectrophotometer.

Protocol: X-ray Co-crystallization

-

Complex Formation: Mix purified STING CTD with a 1.5 to 5-fold molar excess of this compound. Incubate on ice for at least 2 hours to ensure complex formation.

-

Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions. Pipette 1 µL of the protein-ligand complex and mix with 1 µL of reservoir solution from a sparse-matrix screen (e.g., Hampton Research, Qiagen).

-

Optimization: Optimize initial crystal hits by varying the pH, precipitant concentration, and temperature.

-

Crystal Harvesting and Cryo-protection: Harvest crystals using a nylon loop. Briefly soak the crystal in a cryoprotectant solution (typically reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

-

Vitrification: Plunge-freeze the crystal directly into liquid nitrogen.

-

Data Collection: Ship the frozen crystals to a synchrotron source for X-ray diffraction data collection.

Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Dialyze the purified STING CTD and this compound extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.

-

Instrument Setup: Set the ITC instrument (e.g., MicroCal PEAQ-ITC) to the desired temperature (e.g., 25°C).

-

Loading: Load the STING CTD solution (e.g., 20-50 µM) into the sample cell. Load the IACS-8779 solution (e.g., 200-500 µM, typically 10-fold higher than the protein) into the injection syringe.

-

Titration: Perform a series of small injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

Data Analysis: Integrate the heat change peaks for each injection. Subtract the heat of dilution (determined from a control experiment titrating ligand into buffer) and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells (e.g., THP-1) with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

-

Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication in a lysis buffer containing protease inhibitors.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble STING protein by Western blotting using a STING-specific antibody. Ligand binding will stabilize the protein, resulting in more soluble STING at higher temperatures compared to the vehicle control.

Protocol: IFN-β Reporter Assay

-

Cell Line: Use a cell line that is responsive to STING activation and engineered to express a reporter gene (e.g., Firefly Luciferase) under the control of the IFN-β promoter (e.g., THP-1-Lucia™ ISG).

-

Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or other STING agonists. Include a vehicle control and a positive control (e.g., 2'3'-cGAMP).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Luminescence Measurement: Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-induction of the IFN-β promoter. Plot the dose-response curve to calculate the EC50 value for each compound.

Conclusion and Future Directions

This compound is a highly promising STING agonist with demonstrated potent in vitro activity and superior systemic anti-tumor efficacy in preclinical models. While direct structural evidence of its binding mode is pending, analysis of STING structures with analogous compounds provides a strong hypothesis for its interaction within the canonical CDN-binding pocket. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers aiming to elucidate the precise structural details of the IACS-8779-STING interaction and further characterize its powerful immunostimulatory properties. Future structural studies are critical to fully understand the molecular basis for its enhanced activity, which will undoubtedly guide the development of the next generation of STING-based immunotherapies.

References

- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]

- 4. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

IACS-8779 Disodium: A Deep Dive into Innate Immune Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-8779 disodium is a potent and synthetic agonist of the Stimulator of Interferatoron Genes (STING) pathway, a critical component of the innate immune system. This technical guide provides an in-depth analysis of IACS-8779's role in activating innate immunity, focusing on its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization. The information presented is intended to support further research and development of STING agonists for therapeutic applications, particularly in immuno-oncology.

Introduction to IACS-8779 and the STING Pathway

The innate immune system provides the first line of defense against pathogens and cellular stress. The STING pathway is a key signaling cascade within the innate immune system that detects the presence of cytosolic DNA, a danger signal that can originate from viruses, bacteria, or damaged host cells. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-pathogen and anti-tumor immune response.

IACS-8779 is a rationally designed cyclic dinucleotide (CDN) analog that acts as a direct agonist of the STING protein. Its chemical structure is optimized for high-potency activation of the STING pathway, leading to robust downstream signaling and potent anti-tumor efficacy.

Mechanism of Action: IACS-8779 and STING Signaling

IACS-8779 activates the STING pathway through direct binding to the STING protein, which resides on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the gene encoding for Interferon-beta (IFN-β) and other IFN-stimulated genes (ISGs). The secreted IFN-β can then act in an autocrine and paracrine manner to further amplify the immune response.

Preclinical Pharmacology of IACS-8779 Disodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8779 disodium is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. As a cyclic dinucleotide (CDN) analog, it is designed to activate the STING signaling cascade, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][2] Activation of this pathway leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, which in turn prime a robust and specific anti-tumor adaptive immune response.[1][2] This document provides a detailed overview of the preclinical pharmacology of IACS-8779, summarizing its mechanism of action, in vitro activity, and in vivo anti-tumor efficacy based on publicly available data.

Mechanism of Action

IACS-8779 functions as a direct agonist of the STING protein, which is located on the endoplasmic reticulum.[3] Binding of IACS-8779 induces a conformational change in the STING protein, leading to its activation and downstream signaling. This cascade involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the gene encoding IFN-β. This results in the secretion of IFN-β, a key cytokine for initiating anti-tumor immunity.

In Vitro Pharmacology

The in vitro activity of IACS-8779 has been characterized using reporter cell lines that express luciferase under the control of an IRF-inducible promoter. This allows for a quantitative measure of STING pathway activation.

Quantitative Data: STING Pathway Activation

While specific EC50 values have not been reported in the primary literature, dose-response studies demonstrate that IACS-8779 is a potent activator of the STING pathway in both human and murine cell lines. In human THP-1 reporter cells, IACS-8779 showed robust activity, comparable to the benchmark 2',3'-RR-S2-CDA, over a concentration range of 0.5 to 50 µg/mL.[1]

| Cell Line | Assay Type | Agonist | Concentration Range | Result | Reference |

| THP-1 (Human) | IRF Luciferase Reporter | IACS-8779 | 0.5 - 50 µg/mL | Robust, dose-dependent activation | [1] |

| J774 (Mouse) | IRF Luciferase Reporter | IACS-8779 | 1 µg/mL | Robust activation | [1] |

Note: Further quantitative pharmacodynamic data, such as cytokine release profiles (e.g., IFN-β, TNF-α), are not available in the reviewed literature.

Experimental Protocol: In Vitro STING Reporter Assay

The following is a generalized protocol based on the methodology described for IACS-8779.[1]

-

Cell Culture: Human THP-1 or murine J774 dual reporter cells, which contain an integrated IRF-inducible luciferase reporter gene, are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 96-well plates (e.g., 1x10^5 THP-1 cells or 5x10^4 J774 cells per well).

-

Compound Addition: this compound is dissolved and serially diluted to achieve the desired concentration range (e.g., 0.5 - 50 µg/mL). The compound dilutions are added to the cells.

-

Incubation: The plates are incubated for a fixed period (e.g., 20 hours) to allow for STING activation and subsequent luciferase expression.

-

Lysis and Luminescence Reading: A luciferase substrate/lysis buffer is added to each well. The luminescence, which is proportional to IRF activity, is measured using a plate reader.

-

Data Analysis: The relative light units (RLU) are plotted against the concentration of IACS-8779 to generate dose-response curves.

In Vivo Pharmacology

The anti-tumor efficacy of IACS-8779 was evaluated in a syngeneic mouse model of melanoma, specifically designed to assess both local and systemic anti-tumor immunity.

Quantitative Data: In Vivo Anti-Tumor Efficacy

In the B16-Ova bilateral tumor model, intratumoral administration of IACS-8779 into a single tumor resulted in significant growth inhibition of the untreated, contralateral tumor, indicating a powerful systemic immune response.[1]

| Animal Model | Tumor Model | Treatment | Dose & Schedule | Primary Outcome | Reference |

| C57BL/6 Mice | Bilateral B16-Ova | IACS-8779 | 10 µg, Intratumoral (one flank only) on Days 6, 9, 12 | Superior regression of untreated contralateral tumor compared to benchmarks. Increased number of mice cured of both tumors. | [1][4] |

Note: Pharmacokinetic data for this compound (e.g., Cmax, Tmax, AUC, half-life) are not available in the reviewed literature.

Experimental Protocol: In Vivo Bilateral Tumor Model

The workflow for assessing the systemic anti-tumor efficacy of IACS-8779 is outlined below.[1][5]

Summary and Conclusion

This compound is a high-potency STING agonist that demonstrates robust activation of the STING pathway in vitro.[1] Preclinical in vivo studies highlight its most significant feature: the ability of local, intratumoral administration to generate a systemic anti-tumor immune response capable of eradicating distant tumors.[1][4] This suggests its potential as a powerful agent for cancer immunotherapy, particularly in combination with other immune-modulating agents like checkpoint inhibitors. While the currently available data provides a strong foundation, further studies are required to fully characterize its pharmacokinetic profile and to quantify its pharmacodynamic effects, such as the specific cytokine signatures induced in the tumor microenvironment and systemically. These additional data will be crucial for its clinical translation and development.

References

- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for IACS-8779 Disodium In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of IACS-8779 disodium, a potent agonist of the stimulator of interferon genes (STING) pathway. The included data and protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this agent in various cancer models.

Mechanism of Action: STING Pathway Activation

IACS-8779 is a synthetic cyclic dinucleotide that acts as a potent agonist of the STING pathway.[1][2][3] The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.

Upon administration, IACS-8779 directly binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, inducing the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade ultimately bridges innate and adaptive immunity, promoting the priming and activation of cytotoxic T cells against tumor antigens, leading to a robust anti-tumor immune response.[4][5]

In Vivo Efficacy Data

Murine B16 Melanoma Model

Intratumoral administration of IACS-8779 has demonstrated significant anti-tumor efficacy in a syngeneic B16-Ova melanoma mouse model.[6] Treatment not only controlled the growth of the injected tumor but also induced a systemic immune response that led to the regression of untreated, contralateral tumors.[6] This abscopal effect highlights the potential of IACS-8779 to generate a durable, systemic anti-tumor immunity. Furthermore, treatment with IACS-8779 resulted in a higher number of mice being cured of both tumors compared to benchmark STING agonists.[6]

| Parameter | IACS-8779 Treatment Group | Control/Benchmark Group |

| Tumor Growth (Injected Tumor) | Comparable antitumor activity to benchmarks.[6] | - |

| Tumor Growth (Contralateral Tumor) | Superior regression observed.[6] | Less significant regression.[6] |

| Complete Response (Cured Mice) | Higher number of mice cured of both tumors.[6] | Lower number of cured mice.[6] |

Canine Glioblastoma Model

A phase I clinical trial in dogs with spontaneously arising glioblastoma has provided further evidence of the in vivo efficacy and safety of IACS-8779.[7] Intratumoral administration was well-tolerated, and higher doses were associated with radiographic responses.[7]

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 15 µg[7] |

| Radiographic Response | Dose-dependent.[7] 25% volumetric reduction in one subject and >50% in others at higher doses.[7] |

| Median Progression-Free Survival | 14 weeks (range: 0–22 weeks)[7] |

| Median Overall Survival | 32 weeks (range: 11–39 weeks)[7] |

Experimental Protocols

Murine B16 Melanoma Bilateral Tumor Model

This protocol describes a bilateral tumor model to evaluate the local and systemic anti-tumor effects of intratumorally administered IACS-8779.

Materials:

-

B16-Ova melanoma cell line

-

C57BL/6 mice (female, 6-8 weeks old)

-

This compound

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture B16-Ova cells in appropriate media until they reach 80-90% confluency.

-

Cell Preparation: Harvest cells and resuspend in sterile PBS at a concentration of 1x10^6 cells/mL.

-

Tumor Implantation: Subcutaneously inject 1x10^5 B16-Ova cells (in 100 µL PBS) into the right and left flanks of each mouse.

-

Treatment: On days 6, 9, and 12 post-implantation, intratumorally inject 10 µg of IACS-8779 (in a suitable vehicle) into the tumor on one flank only.[6] The contralateral tumor remains untreated.

-

Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width^2).

-

Monitor animal body weight and overall health.

-

-

Endpoints:

-

Primary endpoint: Tumor growth inhibition of both the injected and contralateral tumors.

-

Secondary endpoint: Overall survival.

-

Optional: At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry for T cell infiltration).

-

Canine Glioblastoma Intratumoral Administration Protocol (Adapted from Phase I Trial)

This protocol provides a general framework for the intratumoral delivery of IACS-8779 in a large animal model, based on the canine glioblastoma trial.[7] Note: This procedure requires specialized veterinary and surgical expertise.

Materials:

-

This compound

-

Sterile vehicle for injection

-

Stereotactic navigation system

-

Surgical equipment for craniotomy

-

MRI for imaging and guidance

Procedure:

-

Pre-treatment:

-

Confirm diagnosis of glioblastoma via MRI.

-

Plan the injection trajectory using the stereotactic navigation system to target the tumor core.

-

-

Surgical Procedure:

-

Perform a craniotomy to access the tumor.

-

Using stereotactic guidance, slowly inject the desired dose of IACS-8779 directly into the tumor. The published study used a dose-escalation design from 5-20 µg.[7]

-

-

Post-treatment Monitoring:

-

Monitor the animal for any adverse effects.

-

Perform follow-up MRI scans every 4-6 weeks to assess radiographic response.[7]

-

-

Treatment Cycles: The treatment can be repeated every 4-6 weeks for a minimum of two cycles.[7]

-

Endpoints:

-

Primary endpoints: Safety and tolerability, determination of MTD.

-

Secondary endpoints: Radiographic response (e.g., using RANO criteria), progression-free survival, and overall survival.

-

References

- 1. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]

- 4. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for IACS-8779 Disodium In Vitro Dose-Response Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8779 disodium is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response can initiate a robust anti-tumor immune response, making STING agonists like IACS-8779 a promising class of molecules for cancer immunotherapy.[1][2] These application notes provide a summary of the in vitro dose-response relationship of IACS-8779 and detailed protocols for its evaluation.

Data Presentation

The following table summarizes the in vitro dose-response data for this compound in a human monocytic cell line model. The data was generated using a reporter assay that measures the activation of the Interferon Regulatory Factor 3 (IRF3) pathway, a key downstream signaling event of STING activation.

| Concentration (µg/mL) | Fold Induction of Luciferase Activity (IRF3 Pathway) |

| 0.5 | ~1.5 |

| 1.0 | ~2.5 |

| 5.0 | ~4.0 |

| 10.0 | ~5.0 |

| 25.0 | ~5.5 |

| 50.0 | ~5.8 |

Note: The data presented are estimated from the graphical representation in the cited literature and represent the mean of the experimental results. For precise values, it is recommended to consult the original publication.[1]

Experimental Protocols

In Vitro STING Activation Assay Using THP-1 Dual™ Reporter Cells

This protocol describes a method to determine the in vitro dose-response relationship of this compound by measuring the activation of the IRF3 pathway in THP-1 Dual™ reporter cells.

Materials:

-

This compound

-

THP-1 Dual™ Cells (InvivoGen)

-

DMEM or RPMI 1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

HEPES buffer

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., QUANTI-Luc™)

-

Luminometer

Procedure:

-

Cell Culture:

-

Culture THP-1 Dual™ cells in DMEM or RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 25 mM HEPES.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

-

Cell Seeding:

-

On the day of the experiment, centrifuge the cells and resuspend them in fresh, pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well white, clear-bottom plate.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

-

Add 100 µL of the diluted IACS-8779 solutions to the respective wells of the 96-well plate containing the cells.

-

Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control (e.g., a known STING agonist like 2'3'-cGAMP).

-

-

Incubation:

-

Incubate the plate for 20-24 hours in a humidified incubator at 37°C with 5% CO2.

-

-

Luciferase Assay:

-

After the incubation period, carefully remove the plate from the incubator.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the recommended volume of luciferase reagent to each well.

-

Incubate the plate at room temperature for the time specified in the reagent protocol to allow for cell lysis and the luciferase reaction to stabilize.

-

-

Data Acquisition:

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis:

-

Calculate the fold induction of luciferase activity for each concentration of IACS-8779 by dividing the luminescence value of the treated wells by the luminescence value of the vehicle control wells.

-

Plot the fold induction values against the corresponding concentrations of IACS-8779 to generate a dose-response curve.

-

From the dose-response curve, determine key parameters such as the EC50 (half-maximal effective concentration).

-

Mandatory Visualizations

Caption: STING Signaling Pathway Activation by IACS-8779.

Caption: In Vitro STING Activation Assay Workflow.

References

- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]